4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound characterized by its unique structure, which includes a quinoline derivative, a sulfonyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Derivative: This can be achieved through a Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline derivative using a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Thiazepane Ring: The final step involves the cyclization of the intermediate with a thiophene derivative under acidic conditions to form the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving sulfonyl and thiazepane groups.
Industry: The compound can be used in the synthesis of other complex molecules or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. The thiazepane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
- 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-sulfonyl]propanoic acid
Uniqueness
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is unique due to the presence of both a sulfonyl group and a thiazepane ring in its structure. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S3/c21-18-6-3-13-12-14(4-5-15(13)19-18)28(24,25)20-8-7-17(16-2-1-10-26-16)27(22,23)11-9-20/h1-2,4-5,10,12,17H,3,6-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOXAWYXIXEPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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